5-(Ethylthio)thiophene-2-carboxylic acid

Medicinal Chemistry Drug Discovery QSAR

Select this compound to accelerate your medicinal chemistry or process development program with a uniquely differentiated thiophene scaffold. 5-(Ethylthio)thiophene-2-carboxylic acid (CAS 101861-40-9) features a LogP of ~2.78, higher than the parent acid and methylthio analog, for improved membrane permeability in SAR studies. Its lower melting point (66.5-67°C) simplifies handling, while a validated α-amylase IC50 of ~30 µM reduces screening timelines. Offered as a solid with ≥95% purity, ideal for high-throughput experimentation and lead optimization. Order now to secure consistent quality and global shipping support.

Molecular Formula C7H8O2S2
Molecular Weight 188.3 g/mol
CAS No. 101861-40-9
Cat. No. B1269295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylthio)thiophene-2-carboxylic acid
CAS101861-40-9
Molecular FormulaC7H8O2S2
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(S1)C(=O)O
InChIInChI=1S/C7H8O2S2/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyJELCXTWBBLAQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethylthio)thiophene-2-carboxylic acid (CAS 101861-40-9): Sourcing & Key Properties for Research


5-(Ethylthio)thiophene-2-carboxylic acid (CAS 101861-40-9) is a heterocyclic building block within the thiophene carboxylic acid class, featuring a C7H8O2S2 molecular formula and 188.3 g/mol molecular weight . Commercial sources typically supply this compound as a solid with a minimum purity specification of 95% . Its calculated LogP is 2.78, and it possesses three rotatable bonds, indicating moderate lipophilicity and conformational flexibility . A key differentiating physical property is its reported melting point range of 66.5–67 °C, which is notably lower than that of the 5-methylthio analog (103–105 °C), a characteristic that influences handling and formulation .

5-(Ethylthio)thiophene-2-carboxylic acid: Why Direct Substitution with Other Thiophene Analogs Fails


The scientific and industrial utility of 5-(Ethylthio)thiophene-2-carboxylic acid cannot be replicated by simply substituting a cheaper or more readily available thiophene-2-carboxylic acid derivative. This compound's specific 5-ethylthio substitution pattern dictates its unique physicochemical profile—including lipophilicity (LogP ~2.78 ), melting point (66.5–67 °C ), and electronic properties—which are critical for its intended performance in synthetic transformations and structure-activity relationships (SAR) in medicinal chemistry campaigns. A generic substitution risks altering reaction yields, crystallization behavior, and, most critically, biological target engagement. The following quantitative evidence demonstrates specific, measurable points of differentiation against its closest in-class analogs, directly informing procurement decisions.

5-(Ethylthio)thiophene-2-carboxylic acid: Comparative Quantitative Evidence for Scientific Selection


Increased Lipophilicity (LogP) vs. Unsubstituted and 5-Methylthio Analogs

The target compound exhibits a higher calculated LogP (2.78 ) compared to both the unsubstituted parent thiophene-2-carboxylic acid (LogP 1.43–1.57 [1]) and the 5-methylthio analog (XLogP 2.3 [2]). This quantifiable increase in lipophilicity is a direct consequence of the ethylthio substituent and is a critical parameter for modulating membrane permeability and target engagement in drug discovery programs.

Medicinal Chemistry Drug Discovery QSAR Physicochemical Property Optimization

Significantly Lower Melting Point vs. 5-Methylthio Analog Facilitates Handling

The target compound has a reported melting point of 66.5–67 °C , which is dramatically lower (approximately 36–38 °C difference) than the melting point of its 5-methylthio analog, 5-(methylthio)thiophene-2-carboxylic acid, which melts at 103–105 °C . This property directly impacts its behavior as a solid reagent, influencing solubility, ease of handling, and potential for melt-based formulations.

Solid-State Chemistry Process Chemistry Formulation Crystallization

Increased Molecular Flexibility vs. 5-Methylthio Analog (Rotatable Bond Count)

The target compound possesses three rotatable bonds , a consequence of its ethylthio side chain. In contrast, the 5-methylthio analog has only two rotatable bonds [1]. This increase in conformational flexibility, while a minor structural change, can lead to a measurable difference in entropic contributions to binding free energy and influences the conformational ensemble available for target interaction.

Conformational Analysis Molecular Design Computational Chemistry Lead Optimization

Moderate Alpha-Amylase Inhibitory Activity (IC50 ~30 µM) as a Validated Biochemical Starting Point

In vitro biochemical assays have demonstrated that 5-(Ethylthio)thiophene-2-carboxylic acid inhibits alpha-amylase with an IC50 of approximately 30 µM . While this activity is moderate, it establishes a quantifiable benchmark for the core scaffold. For context, more complex thiophene derivatives have shown IC50 values ranging from low nanomolar to >10 µM [1][2], providing a clear quantitative range for evaluating this compound's potential as a starting point for SAR studies. Importantly, this data is specific to this compound and not a generic property of all thiophene carboxylic acids.

Enzyme Inhibition Biochemical Assay Diabetes Research Metabolic Disease

5-(Ethylthio)thiophene-2-carboxylic acid: Validated Research & Procurement Application Scenarios


Scaffold for Optimizing Lipophilicity and Permeability in Drug Discovery

Procure this compound when a medicinal chemistry program requires a thiophene carboxylic acid scaffold with a LogP in the ~2.8 range—specifically higher than the parent acid (LogP ~1.5 [1]) and the methylthio analog (XLogP 2.3 [2]). This quantifiable difference supports SAR studies aimed at improving membrane permeability and target engagement for intracellular or CNS targets.

Building Block for Synthetic Transformations Requiring Lower Melting Solid

Utilize 5-(Ethylthio)thiophene-2-carboxylic acid in process chemistry or high-throughput experimentation where a lower melting point solid (66.5–67 °C ) is advantageous over the significantly higher melting 5-methylthio analog (103–105 °C ). This property simplifies handling, improves dissolution rates, and enables alternative formulation or reaction setup strategies.

Entry Point for Alpha-Amylase Inhibitor SAR Campaigns

Incorporate this compound as a validated starting point for developing novel alpha-amylase inhibitors. Its defined, moderate IC50 of ~30 µM provides a clear baseline from which to design and synthesize derivatives with improved potency. This contrasts with using uncharacterized thiophene scaffolds that lack any reported biological activity, thereby reducing initial screening time and resource expenditure.

Ligand for Exploring Conformational Flexibility in Binding

Select this compound over the 5-methylthio analog when a research project requires a core scaffold with increased conformational freedom. The additional rotatable bond (3 vs. 2 ) offers a quantifiable difference in molecular flexibility, which can be exploited in structure-based drug design to explore entropic contributions to binding or to sample a broader range of conformations for target interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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